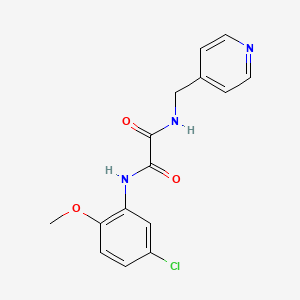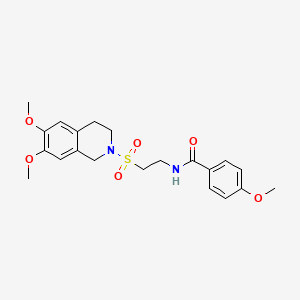
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide” is a complex organic molecule. It contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle . The molecule also contains sulfonyl and amide functional groups, as well as methoxy groups attached to aromatic rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The dihydroisoquinoline moiety would likely contribute to the rigidity of the molecule, while the sulfonyl and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
Dihydroisoquinolines can undergo a variety of reactions, including oxidations, reductions, and various types of substitutions . The sulfonyl and amide groups in the molecule could also potentially react with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of polar sulfonyl and amide groups could increase its solubility in polar solvents, while the aromatic rings and methoxy groups could increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Sigma-2 Receptor Probe Development
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide and its analogues have been researched for their potential as sigma-2 receptor probes. Studies have synthesized and evaluated compounds for their binding affinities to sigma-2 receptors, indicating their utility in studying sigma-2 receptor functions in vitro. One such compound, identified through its tritium radiolabeling, demonstrated a higher affinity for sigma-2 receptors compared to other sigma receptor ligands, marking its significance in receptor binding studies and potential diagnostic applications (Xu et al., 2005).
Metabolite Identification and Excretion Pathways
Research into the metabolism and excretion of similar compounds has provided insights into their pharmacokinetic profiles. A study focusing on YM758, a compound structurally related to N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide, identified human metabolites and investigated renal and hepatic excretion mechanisms. This research is crucial for understanding the drug's metabolism, aiding in the development of treatments for conditions such as angina and atrial fibrillation (Umehara et al., 2009).
Chemical Synthesis and Catalysis
The compound and its derivatives have been employed in chemical synthesis and catalysis research, demonstrating the versatility of these molecules. For instance, studies have explored Rh(III)-catalyzed C-H olefination, utilizing N-methoxybenzamides to achieve selective and high-yielding processes. These methodologies contribute to the development of more efficient synthetic routes in organic chemistry, highlighting the compound's role in advancing chemical synthesis techniques (Rakshit et al., 2011).
Tumor Proliferation Imaging
In the field of medical imaging, derivatives of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide have been evaluated as positron emission tomography (PET) ligands for imaging tumor proliferation. These studies aim to develop novel imaging agents capable of accurately reflecting the proliferative status of solid tumors, potentially improving cancer diagnosis and treatment monitoring (Dehdashti et al., 2013).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline , which is known to have broad-spectrum biological activity . .
Mode of Action
It is known that 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline readily reacts with acyl iso(thio)cyanates, forming 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . This suggests that the compound may interact with its targets through similar reactions.
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways. These could include pathways related to inflammation, viral replication, fungal growth, or cancer progression .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural similarity to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, it may have similar effects, such as anti-inflammatory, anti-viral, anti-fungal, or anti-cancer activities .
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-4-15(5-7-18)21(24)22-9-11-30(25,26)23-10-8-16-12-19(28-2)20(29-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYDCWINSYBHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)
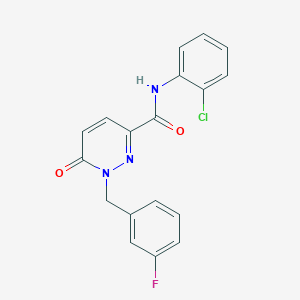
![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)
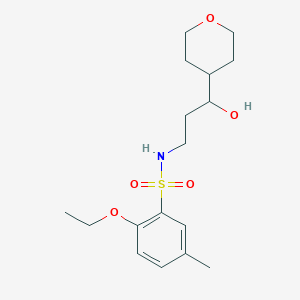
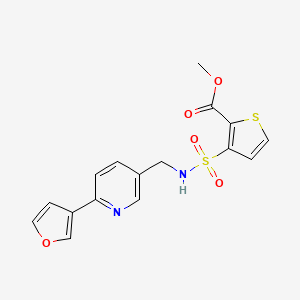
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)


![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)
![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)
![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)
